Piperaquine tetraphosphate

Übersicht

Beschreibung

Piperaquine tetraphosphate is an antimalarial agent highly active against chloroquine-resistant Plasmodium falciparum and Plasmodium vivax . It was developed under the Chinese National Malaria Elimination Programme in the 1960s and was adopted throughout China as a replacement for the structurally similar antimalarial drug chloroquine .

Synthesis Analysis

A green-chemical synthesis of piperaquine is described that proceeds in 92 – 93 % overall yield. The chemistry is robust and provides very pure this compound salt (> 99.5 %) .Molecular Structure Analysis

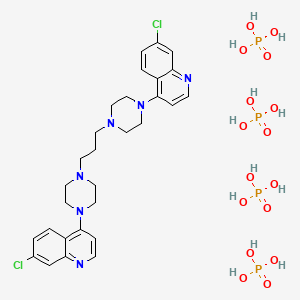

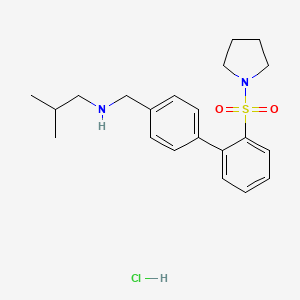

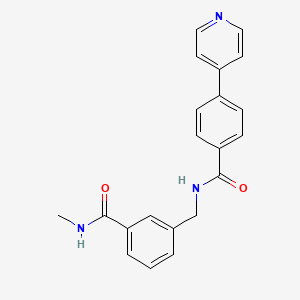

The molecular structure of this compound is characterized by its chemical formula C29H32Cl2N6·4H3PO4·4H2O and a molecular weight of 999.55 .Physical And Chemical Properties Analysis

This compound is a white to off-white powder. It is soluble in water (≥10 mg/mL). It should be stored at room temperature and in a desiccated condition .Wissenschaftliche Forschungsanwendungen

Treatment of Malaria : Piperaquine tetraphosphate, often combined with artemisinin or dihydroartemisinin, is used extensively for treating uncomplicated malaria. Studies have shown that these combinations are effective against both Plasmodium falciparum and Plasmodium vivax malaria, offering high cure rates and good tolerability (Salman et al., 2012), (Davis et al., 2005).

Antihistaminic Action : Piperaquine has demonstrated significant antihistaminic action, which was studied through its effects on blood pressure in rats and guinea pigs, as well as on asthma induced by histamine spray (Fu et al., 1983).

Pharmacokinetics in Children : Research focusing on Papua New Guinean children with malaria found that the pharmacokinetics of piperaquine in children differ from those in adults, suggesting that dosing regimens might need adjustment for different age groups (Tarning et al., 2012).

Effect on Drug-Resistant Malaria : Piperaquine resistance in Plasmodium falciparum has been associated with genetic changes, particularly copy number variations on chromosome 5. This resistance emerged as a significant challenge when piperaquine was used as a monotherapy agent (Eastman et al., 2011).

Chemical Synthesis : An efficient, green chemical synthesis method for piperaquine has been developed, enhancing its potential for use in resource-poor settings and reducing the cost of antimalarial combination therapies (Fortunak et al., 2013).

Safety and Tolerability : A study reported the safety, tolerability, and pharmacokinetics of piperaquine, highlighting its potential for use in preventive treatments and case management of malaria (Ahmed et al., 2008).

Prevention of Malaria : Piperaquine, particularly when combined with dihydroartemisinin, has been used effectively for the prevention of malaria in high-transmission settings, showing a reduction in the incidence of malaria, prevalence of parasitemia, and anemia in schoolchildren (Nankabirwa et al., 2014).

Wirkmechanismus

Target of Action

Piperaquine tetraphosphate primarily targets the Plasmodium falciparum parasite , which is responsible for malaria . It is highly active against both chloroquine-resistant Plasmodium falciparum and Plasmodium vivax .

Mode of Action

Piperaquine functions by inhibiting the haem detoxification pathway of the Plasmodium falciparum parasite . It is thought to work by accumulating in the parasite’s digestive vacuole and interfering with the detoxification of heme into hemozoin .

Biochemical Pathways

The primary biochemical pathway affected by piperaquine is the haem detoxification pathway in the Plasmodium falciparum parasite . By inhibiting this pathway, piperaquine disrupts the parasite’s metabolism, which is necessary for its survival .

Pharmacokinetics

Piperaquine is a lipophilic drug, meaning it is rapidly absorbed and distributed across much of the body . The drug reaches its maximal concentrations approximately 2 hours after administration . Body weight significantly influences the clearance and volume parameters, resulting in lower piperaquine exposures in small children (<25 kg) compared to larger children and adults (≥25 kg) .

Result of Action

The primary result of piperaquine’s action is the disruption of the Plasmodium falciparum parasite’s metabolism , leading to the death of the parasite . This makes piperaquine an effective antimalarial agent, particularly when used in combination with other antimalarial drugs like dihydroartemisinin .

Action Environment

The efficacy and stability of piperaquine can be influenced by various environmental factors. For instance, resistance to piperaquine has been reported since the 1980s, particularly in Southeast Asia . This resistance is due to genetic changes in the Plasmodium falciparum parasite . Additionally, piperaquine’s action can be affected by the patient’s body weight, with lower exposures observed in small children .

Safety and Hazards

Eigenschaften

IUPAC Name |

7-chloro-4-[4-[3-[4-(7-chloroquinolin-4-yl)piperazin-1-yl]propyl]piperazin-1-yl]quinoline;phosphoric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H32Cl2N6.4H3O4P/c30-22-2-4-24-26(20-22)32-8-6-28(24)36-16-12-34(13-17-36)10-1-11-35-14-18-37(19-15-35)29-7-9-33-27-21-23(31)3-5-25(27)29;4*1-5(2,3)4/h2-9,20-21H,1,10-19H2;4*(H3,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAKKJVUSSVZQRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCN2CCN(CC2)C3=C4C=CC(=CC4=NC=C3)Cl)C5=C6C=CC(=CC6=NC=C5)Cl.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44Cl2N6O16P4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90919955 | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

927.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

911061-10-4 | |

| Record name | Piperaquine tetraphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0911061104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid--4,4'-[propane-1,3-diyldi(piperazine-4,1-diyl)]bis(7-chloroquinoline) (4/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90919955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PIPERAQUINE PHOSPHATE (1:4) ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IHB5WLO51Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methanone, [(3S,4R)-4-(2,4-difluorophenyl)-1-(1,1-dimethylethyl)-3-pyrrolidinyl][(3R,5S)-4-hydroxy-3,5-dimethyl-4-phenyl-1-piperidinyl], (HCl)](/img/structure/B610035.png)

![1-[2-(4-Tert-butylphenyl)-2-(indan-2-ylamino)ethyl]-3-(trifluoromethyl)pyridin-2-one](/img/structure/B610038.png)

![1-[5-chloro-6-(4-chlorophenyl)-2-benzoxazolyl]-N-[(1S,3S)-3-(hydroxymethyl)cyclohexyl]-4-piperidinecarboxamide](/img/structure/B610039.png)

![N-[4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxy-6-quinazolinyl]-2-propenamide](/img/structure/B610052.png)